but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Description
The compound, formally named (Z)-but-2-enedioic acid; N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide (CAS No. 1208319–27–0), is a maleate salt of a sulfonamide-linked pyrrolo[2,3-d]pyrimidine derivative. The but-2-enedioic acid component corresponds to maleic acid (the (2Z)-isomer), which enhances solubility and bioavailability of the parent molecule . The core structure includes a methanesulfonamide group attached to a cyclohexyl ring, which is further substituted with a methyl-pyrrolopyrimidine moiety. This compound is associated with Oclacitinib maleate, a Janus kinase (JAK) inhibitor used in veterinary medicine for allergic dermatitis .
Properties
IUPAC Name |
but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
But-2-enedioic acid; N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide, commonly known as Oclacitinib, is a synthetic compound primarily utilized in veterinary medicine for managing atopic dermatitis in dogs. This compound acts as a Janus kinase (JAK) inhibitor, modulating the immune response by inhibiting the activity of various cytokines involved in inflammatory processes.
- IUPAC Name : (2Z)-but-2-enedioic acid; N-methyl-1-[(1R,4R)-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
- Molecular Formula : C19H27N5O6S
- Molecular Weight : 453.5 g/mol
- CAS Number : 1208319-26-9
Oclacitinib selectively inhibits JAK1 and JAK3, which are crucial for the signaling pathways of several pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31. By inhibiting these pathways, Oclacitinib reduces inflammation and pruritus associated with allergic reactions and atopic dermatitis in dogs. The mechanism can be summarized as follows:
- Cytokine Binding : Cytokines bind to their respective receptors.
- JAK Activation : This binding activates JAKs, leading to phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins.
- Gene Transcription : Activated STAT proteins translocate to the nucleus and promote transcription of genes responsible for inflammatory responses.
- Inhibition by Oclacitinib : By inhibiting JAKs, Oclacitinib prevents the downstream signaling that leads to increased cytokine production.
Biological Activity and Efficacy
Clinical studies have demonstrated the efficacy of Oclacitinib in reducing pruritus and skin lesions associated with atopic dermatitis in dogs. Key findings include:
Efficacy Studies
- Study 1 : A randomized controlled trial showed that dogs treated with Oclacitinib exhibited a significant reduction in pruritus scores within 24 hours compared to placebo groups.
- Study 2 : Long-term administration (up to 12 months) showed sustained improvement in skin condition without significant adverse effects.
Adverse Effects
While Oclacitinib is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Gastrointestinal issues (vomiting, diarrhea), lethargy.
- Less Common Effects : Increased susceptibility to infections and transient changes in white blood cell counts.
Case Study 1: Atopic Dermatitis Management
A case involving a 5-year-old Labrador Retriever with severe atopic dermatitis was treated with Oclacitinib. Within one week, significant improvements were noted in both pruritus and skin lesions. The owner reported a marked increase in quality of life for both the dog and themselves.
Case Study 2: Long-term Treatment Monitoring
A retrospective study analyzed long-term data from 50 dogs treated with Oclacitinib over two years. The results indicated that while most dogs maintained good control of their symptoms, close monitoring for infections was necessary due to the immunosuppressive nature of JAK inhibition.
Data Table: Summary of Clinical Findings
| Study | Population | Treatment Duration | Key Findings |
|---|---|---|---|
| Study 1 | 30 dogs | 12 weeks | Significant reduction in pruritus scores; improved skin condition |
| Study 2 | 50 dogs | Up to 24 months | Sustained efficacy; monitoring for infections required |
Scientific Research Applications
Overview
But-2-enedioic acid; N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide, commonly known as Oclacitinib maleate, is a compound with significant applications in the field of pharmacology, particularly in veterinary medicine. This compound is primarily recognized for its role as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in various physiological processes including inflammation and immune responses.
Veterinary Medicine
Oclacitinib is primarily used in veterinary medicine for the treatment of atopic dermatitis in dogs. It works by inhibiting specific JAK enzymes, which play a key role in the signaling pathways of cytokines involved in inflammatory responses. Clinical studies have demonstrated that Oclacitinib effectively reduces pruritus and inflammation associated with allergic skin conditions in dogs.
Research on Inflammatory Diseases
Research has shown that compounds like Oclacitinib can be beneficial in studying inflammatory diseases beyond veterinary applications. Its ability to selectively inhibit JAK pathways makes it a valuable tool for investigating the mechanisms of diseases such as rheumatoid arthritis and psoriasis in human models.
Case Study 1: Efficacy in Canine Atopic Dermatitis
In a randomized controlled trial involving dogs diagnosed with atopic dermatitis, Oclacitinib was administered at a dosage of 0.4 to 0.6 mg/kg twice daily for 14 days, followed by once daily dosing. Results indicated significant improvement in clinical signs of dermatitis, including reduced itching and inflammation compared to placebo controls .
Case Study 2: Mechanistic Studies
A study published in the Journal of Immunology explored the mechanistic effects of Oclacitinib on T-cell activation and cytokine production. The findings suggested that JAK inhibition could modulate immune responses, providing insights into therapeutic strategies for autoimmune diseases .
Comparative Analysis of JAK Inhibitors
| Compound Name | Target Enzyme | Application Area | Efficacy Level |
|---|---|---|---|
| Oclacitinib | JAK1 | Veterinary dermatology | High |
| Tofacitinib | JAK1/JAK3 | Rheumatoid arthritis | Moderate to High |
| Baricitinib | JAK1/JAK2 | Rheumatoid arthritis | High |
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolo[2,3-d]pyrimidine core and sulfonamide group are susceptible to oxidation under specific conditions:
-
Pyrrolopyrimidine ring : The electron-rich pyrrole and pyrimidine moieties undergo oxidation at positions C7 and C2, respectively, forming hydroxylated or epoxide intermediates .
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Sulfonamide group : Oxidation of the methylsulfonamide (–SO₂N(CH₃)–) can yield sulfonic acid derivatives under strong oxidative conditions (e.g., hydrogen peroxide, KMnO₄).
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Aromatic oxidation | H₂O₂, Fe²⁺ | 7-Hydroxypyrrolo[2,3-d]pyrimidine derivatives |
| Sulfonamide oxidation | KMnO₄, acidic pH | Methanesulfonic acid |
Reduction Reactions
Reduction primarily targets the maleate counterion and the cyclohexylamino group:
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Maleate (but-2-enedioic acid) : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to succinic acid .
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Cyclohexylamino group : Hydrogenolysis of the C–N bond in the cyclohexane ring is possible under high-pressure H₂ conditions, leading to ring-opening products .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Double-bond reduction | H₂ (1 atm), Pd-C | Succinic acid |
| Hydrogenolysis | H₂ (50 psi), Raney Ni | Des-cyclohexyl derivatives |
Substitution Reactions
The pyrrolo[2,3-d]pyrimidine scaffold participates in nucleophilic substitutions:
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C4-position : The methylamino group at C4 undergoes hydrolysis in acidic media (HCl, 100°C) to form a primary amine .
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C7-position : Electrophilic substitution (e.g., bromination) occurs at C7 in the presence of Br₂/FeBr₃ .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | 4-Amino-pyrrolo[2,3-d]pyrimidine |
| Bromination | Br₂, FeBr₃ | 7-Bromo-pyrrolo[2,3-d]pyrimidine |
Acid-Base Reactions
The maleate counterion and sulfonamide group confer pH-dependent behavior:
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Maleate : Acts as a dicarboxylic acid (pKa₁ = 1.9, pKa₂ = 6.1), forming mono- and di-anionic species in basic solutions .
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Sulfonamide : The –SO₂N(CH₃)– group remains deprotonated under physiological pH but protonates in strongly acidic media (pH < 2) .
Stability Under Environmental Conditions
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Thermal stability : Decomposes above 200°C via cleavage of the sulfonamide bond.
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Photostability : UV light (254 nm) induces dimerization of the pyrrolopyrimidine ring .
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Hydrolytic stability : Stable in water at pH 5–7 but degrades rapidly in alkaline conditions (pH > 9) .
Metabolic Reactions (In Vivo)
Key metabolic pathways identified in canine models include:
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N-Demethylation : CYP3A4-mediated oxidation of the methylamino group to yield primary amine metabolites .
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Sulfonation : Phase II conjugation at the sulfonamide group .
| Enzyme System | Reaction | Metabolites |
|---|---|---|
| CYP3A4 | N-Demethylation | Desmethyl-oclacitinib |
| SULT1A1 | Sulfation | Oclacitinib-sulfate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Sulfonamide-Pyrrolopyrimidine Core
Several analogs share the sulfonamide-pyrrolo[2,3-d]pyrimidine scaffold but differ in substituents, impacting physicochemical and biological properties. Key examples include:
Key Structural and Functional Differences
- Cyclohexyl vs. Cyclobutyl Backbone : The target compound’s cyclohexyl group (vs. cyclobutyl in analogs ) likely improves conformational flexibility and target binding.
- Sulfonamide Substituents : The methyl-sulfonamide group in the target compound contrasts with methoxy-ethyl, cyclopropyl, or butyl substituents in analogs, affecting lipophilicity and metabolic stability.
- Counterion Effects : The maleate salt in the target compound enhances aqueous solubility compared to free-base analogs .
Activity Against JAK Enzymes
The pyrrolo[2,3-d]pyrimidine core is a hallmark of JAK inhibitors.
- Compound 29 (cyclopropyl-sulfonamide): Similar molecular weight but reduced steric hindrance compared to the cyclohexyl-containing target compound, which may influence kinase selectivity .
Physicochemical Properties
- Solubility: The maleate salt (target) is expected to have superior solubility in polar solvents (e.g., water, DMSO) compared to non-salt analogs .
- Metabolism : The cyclohexyl group may slow hepatic clearance compared to cyclobutyl analogs, as evidenced by metabolite profiling .
Preparation Methods
Benzene Oxidation
Maleic anhydride, the precursor to maleic acid, is synthesized via vapor-phase oxidation of benzene using vanadium-based catalysts at 360°C. Subsequent hydration yields maleic acid with high purity (≥98%). The reaction proceeds as:
Water absorption, crystallization, and drying complete the process.
Butene Oxidation
Alternative feedstocks like n-butene or 1,3-butadiene are oxidized at 350–450°C with vanadium-phosphorus oxide catalysts. This method avoids benzene, reducing carcinogenic risks, and achieves comparable yields (85–90%).
Byproduct Recovery
Maleic acid is isolated as a byproduct during phthalic anhydride synthesis from naphthalene or o-xylene. However, this route is less economically viable due to lower yields (15–20%).
Synthesis of N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
The sulfonamide component involves multistep organic synthesis, detailed below:
Intermediate A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is prepared via cyclocondensation of 4-aminopyrrole-3-carboxylic acid with phosphorus oxychloride (POCl₃) at 110°C for 6 hours.
Intermediate B: trans-4-(Methylamino)cyclohexylmethanesulfonic Acid
Bromobenzene derivatives react with sodium sulfite (Na₂SO₃) in acetonitrile/water (15–30% organic solvent) at 80°C for 4 hours. Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution, yielding Intermediate B with 92% purity after crystallization.
Intermediate C: trans-4-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexylmethanesulfonic Acid
Intermediate A and B undergo coupling in aqueous N-methylpyrrolidone (5% v/v) at 98°C for 12 hours with K₂CO₃. Cooling to 30°C precipitates Intermediate C, which is filtered and washed with methanol.
Intermediate D: Sulfonyl Chloride Derivative
Intermediate C reacts with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, forming the sulfonyl chloride intermediate. Excess SOCl₂ is removed via distillation, yielding Intermediate D as a pale-yellow solid.
Final Sulfonamide Formation
Intermediate D is treated with methylamine (CH₃NH₂) in cold aqueous solution (0–5°C) to form N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide. The product is isolated via lyophilization, achieving >98% purity.
Salt Formation and Purification
The sulfonamide freebase is combined with maleic acid in ethanol at a 1:1 molar ratio. Stirring at 25°C for 2 hours precipitates the final salt, which is filtered and dried under vacuum.
Table 1: Key Reaction Conditions for Sulfonamide Synthesis
Analytical Characterization
Spectroscopic Data
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows a melting point of 215–217°C, confirming salt stability.
Industrial-Scale Considerations
-
Catalyst Recycling : Vanadium catalysts from maleic anhydride synthesis are regenerated via calcination at 600°C, reducing costs.
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Solvent Recovery : Acetonitrile is distilled and reused, minimizing waste.
-
Regulatory Compliance : Residual solvents (e.g., NMP) are controlled to <50 ppm per ICH guidelines .
Q & A
Basic: What are the key considerations for synthesizing and characterizing this compound in academic research?
Methodological Answer:
Synthesis requires multi-step optimization, starting with the pyrrolo[2,3-d]pyrimidine core (similar to , which details a related compound’s synthesis). Key steps include:
- Amination : Reacting 4-chloro-pyrrolopyrimidine derivatives with substituted amines under controlled temperature (e.g., 80–100°C) and inert atmosphere to avoid side reactions .
- Cyclohexyl Functionalization : Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the cyclohexyl-methanesulfonamide moiety.
- Characterization : Employ ¹H/¹³C NMR to confirm regioselectivity (e.g., δ 11.89 ppm for NH in pyrrolopyrimidine ), HPLC for purity (>99% as per ), and HRMS for molecular ion validation.
Basic: How can researchers address solubility challenges during formulation for biological assays?
Methodological Answer:
The compound’s sulfonamide and pyrrolopyrimidine groups contribute to poor aqueous solubility. Strategies include:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) for in vitro studies, validated via dynamic light scattering (DLS) to confirm stability.
- Salt Formation : But-2-enedioic acid (maleic acid) acts as a counterion to improve crystallinity and solubility, as seen in ’s handling of sulfonamide derivatives .
- Experimental Design : Apply Design of Experiments (DoE) to optimize solvent ratios, referencing ’s statistical methods for parameter screening .
Advanced: What computational and experimental approaches elucidate reaction mechanisms in the synthesis of the pyrrolo[2,3-d]pyrimidine core?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states, as described in ’s ICReDD methodology .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps (e.g., amine substitution vs. ring closure).
- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to track nitrogen incorporation in the pyrrolopyrimidine ring, resolving ambiguities in amination pathways .
Advanced: How can researchers model the compound’s interaction with biological targets using structural data?
Methodological Answer:
- Docking Studies : Align the compound’s 3D structure (from X-ray crystallography or NMR) with target proteins (e.g., kinases), using software like AutoDock Vina. ’s InChI key and PubChem data provide structural validation .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess hydrogen bonding between the sulfonamide group and active-site residues.
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. cyclohexyl groups) with activity using descriptors like logP and polar surface area, referencing ’s sulfonamide QSAR framework .
Advanced: What experimental strategies resolve contradictions in stability data under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA (e.g., ’s HPLC methods for impurity profiling ).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (25–40°C/60% RH).
- Crystallography : Compare X-ray structures pre- and post-degradation to identify vulnerable moieties (e.g., maleic acid dissociation).
Advanced: How to address stereochemical complexities in the cyclohexylamino moiety during synthesis?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers, as demonstrated in for epimer resolution .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to enforce desired configurations.
- NOE Spectroscopy : Confirm spatial arrangements via 2D NOESY, correlating cyclohexyl proton environments with coupling constants in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
